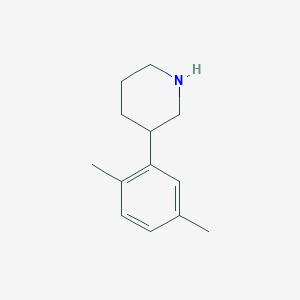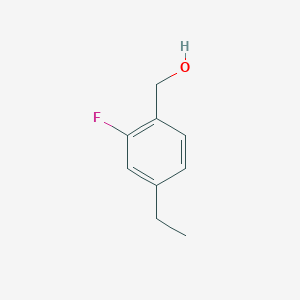
(4-Ethyl-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2-fluorophenyl)methanol: is an organic compound with the molecular formula C9H11FO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethyl group at the fourth position and a fluorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (4-Ethyl-2-fluorophenyl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 4-ethyl-2-fluorobromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with formaldehyde to yield this compound.
Reduction of Ketones: Another method involves the reduction of 4-ethyl-2-fluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Ethyl-2-fluorophenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4-Ethyl-2-fluorobenzaldehyde or 4-Ethyl-2-fluorobenzoic acid.
Reduction: 4-Ethyl-2-fluorotoluene.
Substitution: 4-Ethyl-2-methoxyphenylmethanol.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4-Ethyl-2-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of fluorine substitution on biological activity.
Medicine:
Drug Development: this compound serves as a building block in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (4-Ethyl-2-fluorophenyl)methanol depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects.
Comparison with Similar Compounds
- (4-Ethyl-2-chlorophenyl)methanol
- (4-Ethyl-2-bromophenyl)methanol
- (4-Ethyl-2-methylphenyl)methanol
Comparison:
- Fluorine Substitution: The presence of the fluorine atom in (4-Ethyl-2-fluorophenyl)methanol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine atom can influence the reactivity of the compound in substitution reactions, making it more or less reactive compared to its analogs.
- Biological Activity: Fluorine substitution can enhance the biological activity of the compound, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C9H11FO |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(4-ethyl-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6H2,1H3 |
InChI Key |
XQSPTOHTZADBNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



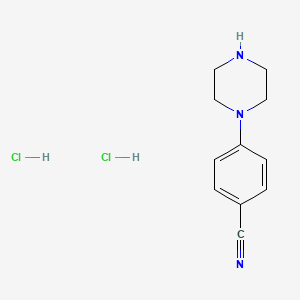
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
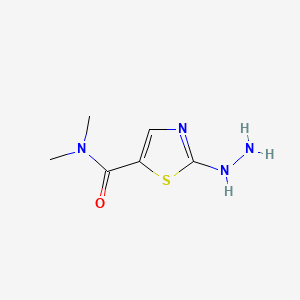


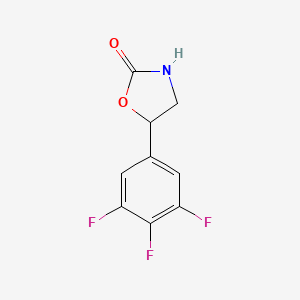
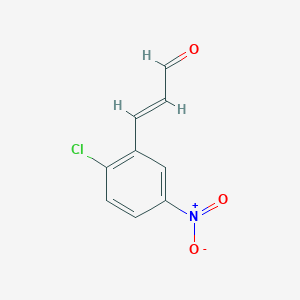
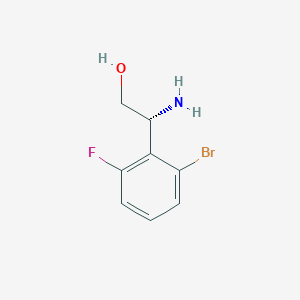
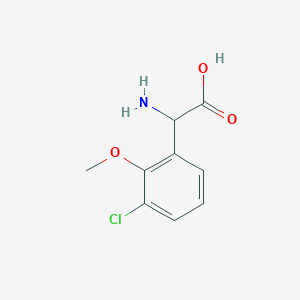
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

